Octahydro-4,7-methano-1H-indene-5,-dimethylamine
Overview
Description
Octahydro-4,7-methano-1H-indene-5,-dimethylamine is a chemical compound with a complex structure that includes multiple rings and a dimethylamine functional group
Biochemical Analysis
Biochemical Properties
Octahydro-4,7-methano-1H-indene-5,-dimethylamine plays a significant role in biochemical reactions, particularly in the amine curing of polyurethane (PUR) reactive resins . The compound interacts with various enzymes and proteins, facilitating the curing process. It is known to form stable complexes with certain biomolecules, enhancing the efficiency of biochemical reactions. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, forming covalent bonds with target biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it has been shown to impact cell proliferation and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function are influenced by its localization, as it interacts with different biomolecules in various subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4,7-methano-1H-indene-5,-dimethylamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of 4,7-methano-1H-indene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methano-1H-indene-5,-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
Octahydro-4,7-methano-1H-indene-5,-dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-4,7-methano-1H-indene-5,-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Hexahydro-4,7-methanoindan
Uniqueness
Octahydro-4,7-methano-1H-indene-5,-dimethylamine is unique due to its specific structural features, including the presence of a dimethylamine group and its multi-ring system. These characteristics confer distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-12H,1-6,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGTVLDXRIBHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(C2C1CN)CC3CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76364-76-6 | |
Record name | Octahydro-4,7-methano-1H-indene-5,-dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076364766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-4,7-methano-1H-indene-5,-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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